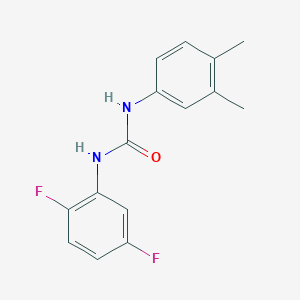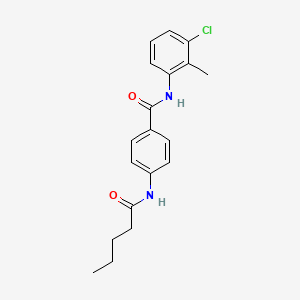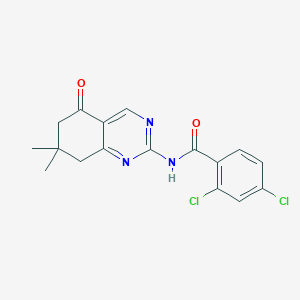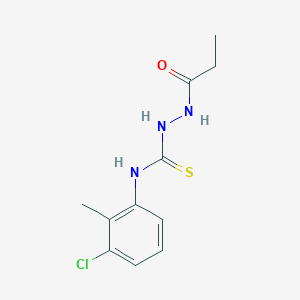
N-(2,5-difluorophenyl)-N'-(3,4-dimethylphenyl)urea
Vue d'ensemble
Description
Urea derivatives, including compounds such as "N-(2,5-difluorophenyl)-N'-(3,4-dimethylphenyl)urea," are notable for their diverse chemical properties and applications. These compounds are synthesized through reactions involving isocyanates and amines, indicating a broad utility in medicinal chemistry, agriculture, and materials science.
Synthesis Analysis
Synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. For instance, N-(2,6-difluorobenzoyl)-N'-(5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl)urea was synthesized through the reaction of 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate (Xin-jian Song et al., 2008). This method reflects a general approach for synthesizing similar urea derivatives.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of intramolecular N-H···O hydrogen bonds, leading to a nearly planar urea scaffold. The crystal structure analysis often reveals the geometric details, including bond angles and distances that influence the compound's chemical reactivity and physical properties. For example, the crystal structure of 1-(2,5-dimethoxyphenyl)-3-(4-hydroxyphenethyl)urea demonstrates intramolecular and intermolecular hydrogen bonding, contributing to its stability (Hyeong Choi et al., 2010).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, including with acids and bases, influencing their properties and applications. The reactivity can be tailored through substitutions on the phenyl rings, as seen in studies where substituents affect the compound's fungicidal activities (Xin-jian Song et al., 2008).
Applications De Recherche Scientifique
Oxo-anion Binding
- Study 1: Explores the anion coordination chemistry of protonated urea-based ligands, including derivatives similar to N-(2,5-difluorophenyl)-N'-(3,4-dimethylphenyl)urea. These ligands show potential in binding inorganic oxo-acids, indicating their usefulness in complexing specific anions (Wu et al., 2007).
Conjugated Polymer Model System
- Study 2: Discusses N,N'-diaryl urea as a model system for studying aggregation phenomena in poly(phenyleneethynylenes). This research provides insights into molecular conformations and interactions, which are crucial for understanding the properties of conjugated polymers (Ricks et al., 2004).
Penetration Enhancers in Human Skin
- Study 3: Investigates urea analogues, including dimethylphenyl urea compounds, as skin penetration enhancers. This application is significant for transdermal drug delivery systems, showing the versatility of such urea derivatives (Williams & Barry, 1989).
Fertilizer Source in Agriculture
- Study 4: Focuses on the use of urea-based compounds in agriculture, specifically as nitrogen fertilizer sources. The study evaluates the efficiency and environmental impact of these compounds in rice production, highlighting their agricultural importance (Norman et al., 2009).
Crystal Structure in Pesticides
- Study 5: Examines the crystal structure of chlorfluazuron, a pesticide containing a similar urea structure. Understanding the crystal structure is key to comprehending the mode of action and effectiveness of such pesticides (Cho et al., 2015).
Propriétés
IUPAC Name |
1-(2,5-difluorophenyl)-3-(3,4-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O/c1-9-3-5-12(7-10(9)2)18-15(20)19-14-8-11(16)4-6-13(14)17/h3-8H,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMZBSIKQUXTCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Difluorophenyl)-3-(3,4-dimethylphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-allyl-4-[(2-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4579776.png)
![N-[3-(4-morpholinyl)propyl]-2-furamide](/img/structure/B4579797.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4579803.png)
![N-1,3-benzodioxol-5-yl-2-{[(2-chlorobenzyl)thio]acetyl}hydrazinecarboxamide](/img/structure/B4579809.png)
![N,3,5-triphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4579814.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl trifluoroacetate](/img/structure/B4579817.png)
![1-[(4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4579824.png)
![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-1-amine](/img/structure/B4579827.png)

![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4579841.png)

